molecular formula C17H16N4O2S B2667152 7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 315239-94-2

7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2667152
CAS RN: 315239-94-2
M. Wt: 340.4
InChI Key: CXTHLSSTPPQRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Gomha et al. (2018) elaborated on the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activities. Some of these derivatives exhibited moderate activities against various microorganisms, showcasing their potential as antimicrobial agents. Furthermore, Prabhakar et al. (2016) synthesized thieno[2,3-d] Pyrimidine derivatives with 1,2,4-triazoles and thiophenes, exhibiting significant antimicrobial activity against a range of bacteria and fungi, highlighting the compound's potential in combating microbial infections (Gomha et al., 2018); (Prabhakar et al., 2016).

Tuberculostatic Properties

Titova et al. (2019) reported on the synthesis of structural analogs of this compound for evaluation as antituberculous agents. Their findings indicate that some synthesized compounds showed promising tuberculostatic activity, suggesting potential use in tuberculosis treatment (Titova et al., 2019).

Cardiovascular Applications

Novinson et al. (1982) explored 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors, potentially useful as new cardiovascular agents. This research highlights the compound's potential in increasing cardiac output without significantly affecting heart rate, indicating its utility in cardiovascular disease treatment (Novinson et al., 1982).

Anticancer Activities

A series of [1,2,4]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative activities against cancer cell lines by Yang et al. (2019). Some derivatives showed potent activity, indicating their potential as antitubulin agents and suggesting a promising avenue for anticancer therapy (Yang et al., 2019).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-22-14-6-5-11(8-15(14)23-2)13-9-12(16-4-3-7-24-16)20-17-18-10-19-21(13)17/h3-10,13H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHLSSTPPQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

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